8-Geranopsoralen

Description

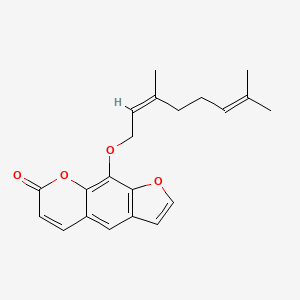

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

9-[(2Z)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9- |

InChI Key |

SOVNCTNQAWWYAQ-DHDCSXOGSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 8 Geranopsoralen

Botanical Sources and Associated Plant Genera

The presence of 8-Geranopsoralen is documented in a limited number of plant families, primarily within the Apiaceae (carrot family). While the provided examples of plant species are discussed below, definitive isolation of this compound is confirmed in a narrower range of genera.

This compound has been most notably isolated from the genus Heracleum. Other genera, particularly within the Apiaceae and Rutaceae families, are known to produce a vast array of furanocoumarins, but the specific presence of this compound is not always documented.

Heracleum candicans : The roots of Heracleum candicans, a member of the Apiaceae family, are a confirmed botanical source of this compound. Scientific analyses have successfully isolated and identified 8-geranyloxypsoralen (B190334) from extracts of this plant phytomednepal.comnih.gov.

Angelica dahurica var. formosana : This variety, belonging to the Apiaceae family, is a well-known medicinal plant rich in various furanocoumarins, such as imperatorin and isoimperatorin frontiersin.orgnih.gov. However, current scientific literature does not explicitly report the isolation of this compound from Angelica dahurica var. formosana.

Citrus limon : The genus Citrus (family Rutaceae) is a significant source of furanocoumarins wikipedia.org. Research into related species has identified various prenylated and geranyloxy furanocoumarins researchgate.net. While O-geranylated furanocoumarins are known to be abundant in some citrus fruits like grapefruit, the presence of this compound specifically in Citrus limon is not definitively established in available research.

Hedyotis Diffusae Herba : This plant, from the Rubiaceae family, is utilized in traditional medicine and has been analyzed for its chemical constituents. These studies have identified numerous compounds, including iridoids, flavonoids, and some coumarins, but this compound has not been reported as a constituent nih.govnih.govresearchgate.net.

Table 1: Botanical Sources of this compound

| Plant Species | Genus | Family | Presence of this compound |

|---|---|---|---|

| Heracleum candicans | Heracleum | Apiaceae | Confirmed phytomednepal.comnih.gov |

| Angelica dahurica var. formosana | Angelica | Apiaceae | Not documented in available literature |

| Citrus limon | Citrus | Rutaceae | Not documented in available literature |

| Hedyotis diffusa | Hedyotis | Rubiaceae | Not documented in available literature |

The distribution of plants containing or potentially containing this compound is varied, reflecting their adaptation to different ecosystems.

Heracleum candicans : This species is native to the Himalayan region. Its geographical range extends through Pakistan, India, Nepal, Bhutan, and China xtbg.ac.cnresearchgate.net. It thrives in montane and alpine zones at high altitudes, typically between 1,800 and 4,500 meters, inhabiting environments such as sparse forests, coniferous forest margins, scrublands, and alpine meadows xtbg.ac.cniisc.ac.inresearchgate.net.

Angelica dahurica var. formosana : This variety is native to Taiwan, where it grows in forest margins at altitudes of 600 to 800 meters nih.govefloras.org. It is also a significant cultivated medicinal plant in mainland China, particularly in Sichuan province biorxiv.orgpeerj.com.

Citrus limon : The lemon tree is believed to have originated in Southeast Asia, possibly in regions of Northeast India, Myanmar, or China gardenia.netnt.gov.au. It is now cultivated extensively in subtropical and tropical climates worldwide. It prefers well-draining, loamy, slightly acidic soils and requires full sun worldplants.caplanetayurveda.com. The plant is sensitive to frost and is generally grown in USDA hardiness zones 9-11 gardenia.net.

Hedyotis diffusa : This herbaceous plant is widely distributed across tropical and oriental Asia, including southern China, Japan, and Indonesia nih.gov. It typically grows in humid, open environments such as fields, farmlands, and along ridges nih.gov.

Table 2: Distribution and Habitat of Associated Plant Species

| Plant Species | Geographical Distribution | Ecological Habitat |

|---|---|---|

| Heracleum candicans | Himalayan Region (Pakistan, India, Nepal, Bhutan, China) xtbg.ac.cnresearchgate.net | High altitude (1800-4500m) sparse forests, scrub, alpine meadows xtbg.ac.cniisc.ac.in |

| Angelica dahurica var. formosana | Taiwan, cultivated in China (Sichuan) nih.govpeerj.com | Low to medium altitude (600-800m) forest margins efloras.org |

| Citrus limon | Native to Southeast Asia; cultivated worldwide gardenia.netnt.gov.au | Subtropical and tropical climates; prefers well-drained soil and full sun worldplants.caplanetayurveda.com |

| Hedyotis diffusa | Tropical and Oriental Asia (China, Japan, Indonesia) nih.gov | Humid fields and farmlands nih.gov |

Biosynthetic Pathways and Precursor Elucidation

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through several key enzymatic transformations to yield the final furanocoumarin structure.

The core structure of all furanocoumarins, including psoralen (B192213), is derived from the phenylpropanoid pathway nih.govresearchgate.net. This fundamental metabolic route in plants provides the precursors for a wide range of secondary metabolites.

The biosynthesis begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaric acid, which is then hydroxylated to form umbelliferone (B1683723) (7-hydroxycoumarin) nih.gov. Umbelliferone is the crucial branch-point intermediate that serves as the direct precursor for the biosynthesis of both linear and angular furanocoumarins wikipedia.orgresearchgate.netresearchgate.net.

The formation of this compound from the umbelliferone precursor involves several key steps, including prenylation, cyclization, and a final geranylation step.

C6-Prenylation of Umbelliferone : To form the linear psoralen backbone, umbelliferone first undergoes prenylation at the C6 position. This reaction is catalyzed by a prenyltransferase enzyme that attaches a dimethylallyl group from the donor molecule dimethylallyl pyrophosphate (DMAPP) to the umbelliferone core, yielding demethylsuberosin researchgate.net.

Furan (B31954) Ring Formation : The demethylsuberosin intermediate is then acted upon by a cytochrome P450 monooxygenase called marmesin synthase. This enzyme catalyzes an oxidative cyclization reaction to form the furan ring, resulting in the compound marmesin cdnsciencepub.comwikipedia.org.

Formation of Psoralen and 8-hydroxypsoralen (Xanthotoxol) : Psoralen synthase, another cytochrome P450 enzyme, subsequently converts marmesin into the parent linear furanocoumarin, psoralen nih.govproquest.com. To become a substrate for geranylation at the 8-position, psoralen must first be hydroxylated at this position. This hydroxylation results in the formation of 8-hydroxypsoralen, a compound also known as xanthotoxol medchemexpress.comwikipedia.orgnih.gov.

Geranyl Group Integration : The final step in the biosynthesis of this compound is the attachment of a C10 geranyl group to the 8-hydroxyl group of xanthotoxol. This is an O-alkylation reaction where the geranyl moiety is transferred from a donor molecule, geranyl pyrophosphate (GPP). This specific step transforms xanthotoxol into 8-geranyloxypsoralen (this compound).

While the specific enzymes for every step in the biosynthesis of this compound within Heracleum candicans have not all been individually isolated and characterized, their classes and functions can be inferred from studies on furanocoumarin biosynthesis in other plants.

Upstream Enzymes : The initial steps from phenylalanine to umbelliferone are catalyzed by well-known enzymes of the phenylpropanoid pathway, including Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) nih.govnih.gov.

P450 Monooxygenases : The formation of the furanocoumarin skeleton relies heavily on cytochrome P450 enzymes. As mentioned, marmesin synthase and psoralen synthase are critical for converting the prenylated umbelliferone into psoralen researchgate.netnih.govqmul.ac.uk. A putative P450 hydroxylase would also be required to convert psoralen to xanthotoxol (8-hydroxypsoralen).

Putative Xanthotoxol 8-O-Geranyltransferase : The final enzymatic step is catalyzed by a prenyltransferase, specifically an O-geranyltransferase. While the precise enzyme for this compound has not been reported, research on grapefruit (Citrus paradisi) has identified a homologous enzyme, bergaptol 5-O-geranyltransferase (B5OGT), which attaches a geranyl group to bergaptol, an isomer of xanthotoxol nih.gov. This enzyme belongs to the UbiA superfamily of membrane-bound prenyltransferases. It is highly probable that a distinct but mechanistically similar enzyme—a putative xanthotoxol 8-O-geranyltransferase—exists in Heracleum candicans to catalyze the final step in this compound biosynthesis, using xanthotoxol and GPP as substrates.

Isolation and Purification Methodologies for Research Applications

Advanced Extraction Techniques from Botanical Sources

The initial step in obtaining 8-Geranopsoralen involves its extraction from plant material. While various traditional and advanced extraction methods exist for natural products, the choice of technique significantly impacts the yield and purity of the crude extract. This compound has been identified in botanical sources such as Hedyotis Diffusae Herba phytopurify.com.

Common extraction techniques employed for natural products, including furanocoumarins like this compound, often involve the use of organic solvents or solvent mixtures. These methods aim to efficiently solubilize and extract the target compounds from the plant matrix.

Solvent Extraction: This broad category encompasses methods like maceration, percolation, and Soxhlet extraction. Maceration involves soaking plant material in a solvent at room temperature, while percolation uses a continuous flow of solvent. Soxhlet extraction offers a more efficient method through continuous extraction cycles hilarispublisher.comresearchgate.netdergipark.org.tr. Typical solvents used include ethanol, methanol (B129727), hexane, ethyl acetate (B1210297), and water, or mixtures thereof, chosen based on the polarity of the target compound researchgate.netdergipark.org.trnih.gove3s-conferences.org.

Ultrasound-Assisted Extraction (UAE): This advanced technique utilizes ultrasonic waves to enhance the disruption of plant cell walls and improve solvent penetration, leading to faster extraction times and potentially higher yields compared to conventional methods researchgate.nethielscher.com.

Supercritical Fluid Extraction (SFE): SFE, often using supercritical carbon dioxide (CO2), is an environmentally friendly technique that can selectively extract compounds based on pressure and temperature parameters. It is recognized for its efficiency and ability to extract compounds without leaving solvent residues hilarispublisher.comresearchgate.netnih.gov.

The selection of an appropriate extraction method is guided by factors such as the plant matrix's composition, the target compound's solubility, and the desired scale of extraction.

Table 1: Common Extraction Techniques for Natural Products

| Technique | Typical Solvents | Key Principle | Advantages | Disadvantages |

| Maceration | Ethanol, Methanol, Water, mixtures | Soaking plant material in solvent at ambient temperature. | Simple, low cost. | Slow, potentially low yield, solvent intensive. |

| Soxhlet Extraction | Ethanol, Methanol, Hexane, Ethyl Acetate | Continuous extraction using a solvent in a reflux system. | Efficient for semi-continuous extraction. | Requires heat, potential degradation of thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water, mixtures | Cavitation effect from ultrasound waves enhances cell wall disruption. | Faster extraction, higher yield, reduced solvent consumption. | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with co-solvents) | Utilizes a supercritical fluid as the solvent. | Environmentally friendly, selective, no solvent residue. | High initial capital cost, requires high pressure. |

Chromatographic Separation Strategies for Isolation

Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound to a high degree of purity required for research applications.

Column Chromatography: This is a foundational technique often used as a preliminary step for fractionating crude extracts. It involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex, and eluting with a solvent or solvent gradient. Compounds separate based on their differential adsorption and elution properties hilarispublisher.comresearchgate.netnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique widely employed for both analytical and preparative separation of natural products. It offers high resolution, sensitivity, and speed.

Modes: Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., mixtures of water, acetonitrile (B52724), or methanol) libretexts.orgteledynelabs.comchromatographytoday.comhplc.eu. Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, is also utilized libretexts.orgchromatographytoday.com.

Detectors: Common detectors for HPLC include UV-Vis detectors, Diode Array Detectors (DAD) for spectral analysis, and Evaporative Light Scattering Detectors (ELSD) phytopurify.comlibretexts.orgnih.gov. Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides even greater specificity and identification capabilities nih.gov.

Preparative Chromatography: For obtaining larger quantities of purified this compound, preparative HPLC or Flash Chromatography systems are employed, allowing for the collection of purified fractions hilarispublisher.comchromatographytoday.com.

The choice of chromatographic method and specific parameters (e.g., stationary phase, mobile phase composition, flow rate) are optimized to achieve the best separation of this compound from co-occurring compounds.

Table 2: Chromatographic Separation Methods for Furanocoumarins

| Technique | Stationary Phase (Common) | Mobile Phase (Example) | Detector (Common) | Typical Application |

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate gradients, Chloroform/Methanol gradients | UV-Vis | Preliminary fractionation, isolation of major components. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water gradient, Methanol/Water gradient | UV-Vis, DAD, ELSD, MS | Analytical quantification, preparative isolation. |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | UV-Vis | Rapid purification of intermediate fractions. |

Purity Assessment and Validation Methods for Research Standards

Ensuring the purity and identity of this compound is paramount for its use as a research standard. A combination of analytical techniques is employed to confirm its structure and quantify its purity.

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a primary tool for assessing purity. By analyzing the chromatogram, the presence of impurities can be detected, and the purity percentage can be calculated, often based on peak area. Purity levels of 95% to 99% are typically targeted for research standards phytopurify.com.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, aiding in its identification. When coupled with HPLC (LC-MS), it allows for the detection and tentative identification of impurities based on their mass-to-charge ratios phytopurify.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (e.g., 1H NMR, 13C NMR) is a definitive technique for structural elucidation and confirmation. It provides detailed information about the arrangement of atoms within the molecule, thereby confirming the identity and purity of the isolated this compound phytopurify.comnih.gov.

Other Spectroscopic Techniques: Infrared (IR) spectroscopy and UV-Vis spectroscopy can provide complementary information about the functional groups and chromophores present in the molecule, further supporting its identification and purity assessment e3s-conferences.org.

The "validation" of a research standard refers to the rigorous analytical procedures that confirm its identity, purity, and suitability for its intended scientific use. This involves employing a suite of orthogonal analytical methods to provide a high degree of confidence in the compound's quality.

Table 3: Analytical Techniques for Purity Assessment of Research Standards

| Technique | Principle | Information Provided | Typical Purity Range (for this compound) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between stationary and mobile phases. | Purity percentage (peak area), presence of impurities, retention time. | 95% - 99% |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, fragmentation patterns for structural identification. | Confirms molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field, providing information on molecular structure. | Detailed structural confirmation (e.g., connectivity, stereochemistry), purity. | Confirms structure and high purity. |

| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by chromophores in the molecule. | Presence of conjugated systems, can be used for quantification. | Supports identification. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations, indicative of functional groups. | Identification of functional groups present in the molecule. | Supports identification. |

Advanced Analytical Characterization in Research Settings

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for identifying compounds and elucidating their molecular structures. For 8-Geranopsoralen, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to identify unknown compounds and determine their molecular weight and chemical properties by measuring the mass-to-charge ratio (m/z) of ionized molecules tec.mxpremierbiosoft.commsu.edu. The process typically involves converting the sample into gaseous ions, which are then separated based on their m/z values and detected premierbiosoft.commsu.edu. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of a compound msu.edu. MS is recognized as a method for the identification of this compound phytopurify.com. While specific fragmentation patterns or exact mass data for this compound are not detailed in the provided literature, MS is a foundational tool for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for structure elucidation, providing detailed information about the arrangement of atoms within a molecule hyphadiscovery.comcore.ac.ukresearchgate.netslideshare.netscielo.org.za. It reveals the electronic environment of nuclei, such as protons (¹H) and carbons (¹³C), through characteristic chemical shifts and coupling constants core.ac.ukslideshare.net. Advanced NMR experiments, including two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between atoms and confirming complex molecular architectures hyphadiscovery.comcore.ac.ukresearchgate.netscielo.org.za. These methods help to definitively identify compounds, especially when other techniques may yield ambiguous results hyphadiscovery.com. NMR spectroscopy is listed as an identification method for this compound phytopurify.com. Although specific NMR spectral data for this compound is not provided in the search results, its application in research settings is standard for structural confirmation.

Chromatographic Analytical Method Development

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) is widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., a packed column) and a mobile phase gyanvihar.orgresearchgate.netjournaljpri.comresearchgate.net. Method development involves optimizing parameters such as the choice of stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers), flow rate, and temperature to achieve efficient separation and resolution gyanvihar.orgresearchgate.netjournaljpri.comresearchgate.netnih.gov.

HPLC with Diode Array Detection (HPLC-DAD): HPLC coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is a common approach for analyzing compounds with UV-Vis absorption properties gyanvihar.orgresearchgate.netjournaljpri.comresearchgate.netnih.gov. This compound exhibits characteristic UV absorption maxima at 219 nm, 250 nm, and 302 nm caymanchem.comcaymanchem.com, making HPLC-DAD a suitable detection method for its identification and quantification. HPLC-DAD is cited as an analytical method for this compound phytopurify.com.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD is an alternative detection method that is particularly useful for analyzing compounds that lack strong UV chromophores or have limited UV absorption gyanvihar.org. While not specifically detailed for this compound, HPLC-ELSD is mentioned as a potential identification method for the compound phytopurify.com.

High-Resolution Structural Analysis Techniques

High-resolution structural analysis techniques provide the most detailed information about a molecule's architecture.

High-Resolution Mass Spectrometry (HRMS): As mentioned previously, HRMS offers precise mass measurements, enabling the determination of accurate molecular masses and, consequently, the molecular formula of a compound msu.edu. This level of detail is critical for unequivocally confirming the identity and structure of novel or complex molecules like this compound.

Advanced NMR Techniques: The application of advanced 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allows for the detailed mapping of atomic connectivities and through-space interactions within a molecule hyphadiscovery.comcore.ac.ukresearchgate.netscielo.org.za. These techniques collectively contribute to a high-resolution structural analysis, providing a comprehensive understanding of the spatial arrangement of atoms and functional groups in this compound.

Compound Name Table

| Common Name | Synonyms | CAS Number |

| This compound | 8-Geranoxypsoralen, Xanthotoxol geranyl ether | 7437-55-0 |

Chemical Synthesis and Derivatization Approaches

Strategies for the Total Synthesis of 8-Geranopsoralen Analogues

Research into the synthesis of this compound analogues has been primarily driven by the investigation of their biological activities, particularly their potential as inhibitors of cytochrome P450 enzymes like CYP3A4 taylorandfrancis.comnih.govrsc.org. Strategies often involve modifying the naturally occurring furanocoumarin scaffold or designing novel structures inspired by known active compounds such as bergamottin (B190657) and 8-geranylepoxypsoralen rsc.orggoogle.com.

A significant approach involves the synthesis of a series of 8-alkyloxy-furanocoumarin analogues. These studies have demonstrated that modifications to the geranyl chain and the furanocoumarin core can yield potent inhibitors of CYP3A4 rsc.orggoogle.com. For instance, the introduction of various alkyloxy substituents at the 8-position of the psoralen (B192213) core has been explored, with reported IC50 values for CYP3A4 inhibition ranging from 0.78 ± 0.11 μM to 3.93 ± 0.53 μM rsc.org. Furthermore, studies have indicated the critical role of the furan (B31954) moiety; the saturation of double bonds within this ring system, as seen in dihydro-8-geranyloxypsoralen, resulted in a substantial decrease in inhibitory potency, underscoring its importance for interaction with the target enzyme rsc.org.

Beyond targeted analogue synthesis, broader strategies include the creation of diverse libraries of psoralen derivatives. These libraries, comprising numerous compounds with systematic structural variations, are synthesized to identify novel derivatives with enhanced potency and to establish comprehensive structure-activity relationships (SAR) wikipedia.orgtandfonline.com. Such library-based approaches, often coupled with cheminformatics, aim to elucidate the influence of substituent properties, including charge, lipophilicity, and steric bulk, at various positions on the psoralen scaffold, thereby guiding the design of next-generation psoralen-based therapeutics wikipedia.orgtandfonline.com. The versatility of the psoralen scaffold is further highlighted by its use in synthesizing derivatives for other biological targets, such as potassium channel blockers wikipedia.org.

| Analogue Type/Modification | Key Structural Feature | Reported Activity (Example) | Reference(s) |

| 8-Alkyloxy-furanocoumarin analogues | Varied alkyloxy substituents at C8 position | CYP3A4 inhibition (IC50: 0.78-3.93 μM) | rsc.orggoogle.com |

| Dihydro-8-geranyloxypsoralen | Saturated geranyl chain (furan ring) | Reduced CYP3A4 inhibition potency | rsc.org |

| Psoralen derivatives with modified substituents | Varied substituents at C4', C5', C5, C8, C3, C4 positions | Cytotoxicity, enzyme inhibition | wikipedia.orgtandfonline.comwikipedia.org |

| Libraries of psoralen derivatives | Diverse structural variations | Potency optimization, SAR establishment | wikipedia.orgtandfonline.com |

Synthetic Routes to Key Intermediates of the Furanocoumarin and Geranyl Moieties

The synthesis of this compound and its analogues relies on the efficient construction of two principal structural components: the furanocoumarin (psoralen) core and the geranyl moiety.

Furanocoumarin Moiety: The synthesis of the psoralen skeleton, a linear furocoumarin, typically involves building the furan ring onto a pre-existing coumarin (B35378) structure or constructing both heterocyclic rings around a central benzene (B151609) unit wikipedia.orgnih.govresearchgate.netmdpi.commdpi.com. Common starting materials include resorcinol (B1680541) or, more frequently, 7-hydroxycoumarin derivatives tandfonline.comnih.gov.

Established synthetic methodologies for the coumarin core include the Pechmann condensation or related cyclization reactions. Subsequently, the furan ring is often formed through cyclization reactions. One prevalent strategy involves the conversion of 7-hydroxycoumarin derivatives into coumarinyloxyaldehydes, which then undergo cyclization to form the furan ring tandfonline.comnih.gov. Specific methods described include the base-catalyzed condensation of acetylhydroxyheteroarenes with α-halocarbonyl compounds mdpi.com or oxidative procedures followed by cyclization tandfonline.com. Another approach involves the formation of the pyrone ring onto a benzofuran (B130515) precursor or the simultaneous formation of both heterocyclic rings from a benzene unit nih.govmdpi.com.

Geranyl Moiety: The geranyl moiety, a ten-carbon isoprenoid unit (3,7-dimethyl-2,6-octadien-1-yl), is biosynthetically derived from geranyl pyrophosphate (GPP) taylorandfrancis.comwikipedia.orgresearchgate.netthieme-connect.com. Chemically, it is often introduced using readily available geranyl precursors. Geraniol (B1671447) serves as a primary starting material for obtaining the geranyl unit.

Synthetic routes to geranyl derivatives include the preparation of geranyl halides, such as geranyl chloride, from geraniol using reagents like methanesulfonyl chloride or thionyl chloride orgsyn.org. Geranyl acetate (B1210297) is another common intermediate that can be functionalized, for example, through oxidation to yield 8-hydroxygeranyl acetate mdpi.comresearchgate.netgoogle.com. The geranyl group can also be introduced via esterification reactions of geraniol with various carboxylic acids rsc.org. These geranyl precursors are then coupled with the psoralen core or its precursors through ether linkages or other appropriate synthetic transformations.

Controlled Chemical Modification and Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound structure influence its biological activity, particularly its inhibitory effects on enzymes like CYP3A4 taylorandfrancis.comnih.govrsc.org. These studies involve the systematic alteration of specific parts of the molecule and the evaluation of the resulting compounds' efficacy.

Key modifications and their SAR implications include:

Geranyl Chain Modifications:

Saturation of Double Bonds: Studies have shown that saturating the double bonds within the geranyl chain, specifically leading to dihydro-8-geranyloxypsoralen, significantly reduces inhibitory potency against CYP3A4. This finding underscores the importance of the unsaturated nature of the geranyl chain for optimal interaction with the enzyme's active site rsc.org.

Variations in Alkyloxy Substituents: Altering the nature of the alkyloxy substituent attached to the 8-position of the psoralen core has been investigated. These modifications can modulate the compound's inhibitory activity, with specific substituents yielding IC50 values in the low micromolar range rsc.orggoogle.com.

Furanocoumarin Core Modifications:

Substituent Variations: The psoralen scaffold itself is amenable to a wide range of modifications. SAR studies have explored variations in substituent types, positions, and properties (e.g., charge, lipophilicity, steric bulk) at various positions of the psoralen ring system, including the 4', 5', 5, 8, 3, and 4 positions wikipedia.orgtandfonline.com. These modifications aim to enhance potency, selectivity, and other pharmacological properties.

Library Synthesis: The synthesis of large, diverse libraries of psoralen derivatives is a powerful strategy for SAR exploration wikipedia.orgtandfonline.com. This approach allows for the high-throughput screening of numerous compounds, facilitating the identification of lead structures and the establishment of predictive SAR models. Cheminformatics tools are often employed in conjunction with library synthesis to rationally design compounds with desired properties wikipedia.orgtandfonline.com.

Role of the Furan Moiety:

The presence and integrity of the furan ring within the furocoumarin system are critical for the biological activity of these compounds, as evidenced by the diminished activity observed when this moiety is altered or saturated rsc.org.

These controlled chemical modifications and systematic SAR studies are essential for optimizing the therapeutic potential of this compound analogues and developing new compounds with improved efficacy and specificity.

Compound List:

this compound

Psoralen

Bergamottin

8-Geranylepoxypsoralen

Dihydro-8-geranyloxypsoralen

7-Hydroxycoumarin

Geraniol

Geranyl pyrophosphate (GPP)

Coumarins

Furanocoumarins

Xanthotoxin

Bergapten

Isopimpinellin

Angelicin

Pimpinellin

Sphondin

Isobergapten

Geranyl chloride

Geranyl acetate

8-Alkyloxy-furanocoumarin analogues

5-Geranyloxy-7-methoxycoumarin

6',7'-dihydroxybergamottin (B27312)

6',7'-epoxybergamottin

Tetrahydroisoquinolines

Amotolalen (AMT)

Molecular Mechanisms of Action in Controlled in Vitro Systems

Investigations of Enzyme Modulation and Inhibition

8-Geranopsoralen has demonstrated inhibitory effects on critical enzymes involved in drug metabolism and disease pathogenesis.

Studies have identified this compound as an inhibitor of the cytochrome P450 (CYP) isoform CYP3A4. This enzyme plays a crucial role in the metabolism of a vast number of xenobiotics and endogenous compounds. The inhibitory potency of this compound against CYP3A4 has been quantified, with reported IC50 values indicating moderate to significant inhibition. Analogues of 8-geranyloxypsoralen (B190334), including this compound itself, have shown dose-dependent inhibition of CYP3A4 activity in human liver microsomes, with IC50 values ranging from 0.78 to 3.93 µM caymanchem.com. Specifically, this compound exhibits an IC50 of 3.93 µM for CYP3A4 inhibition caymanchem.comcaymanchem.com. Research suggests that the furan (B31954) moiety within these compounds plays a role in their interaction with CYP3A4 caymanchem.com.

This compound has also been found to inhibit β-secretase 1 (BACE1), an enzyme critical in the amyloidogenic pathway implicated in Alzheimer's disease caymanchem.complos.orgwikipedia.org. BACE1 catalyzes the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques in the brain. In vitro studies have determined that this compound inhibits BACE1 with an IC50 of 20.4 µM caymanchem.comcaymanchem.com. This finding positions this compound as a potential modulator of pathways relevant to neurodegenerative disorders.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference(s) |

| CYP3A4 | Inhibition | 3.93 ± 0.53 | caymanchem.comcaymanchem.com |

| BACE1 | Inhibition | 20.4 | caymanchem.comcaymanchem.com |

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound influences various intracellular signaling pathways, impacting viral activation, reactive oxygen species generation, and nitric oxide production.

This compound has been shown to inhibit the activation of the Epstein-Barr virus (EBV). Specifically, at a concentration of 50 µM, this compound demonstrated inhibitory effects on EBV activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells caymanchem.comcaymanchem.combioscience.co.uk. This suggests a role for this compound in modulating viral latency or reactivation pathways.

The compound also impacts the generation of reactive oxygen species (ROS). This compound has been reported to inhibit TPA-induced superoxide (B77818) generation in HL-60 leukemia cells caymanchem.comcaymanchem.combioscience.co.uk. ROS are critical signaling molecules, but excessive generation can lead to oxidative stress and cellular damage. The modulation of TPA-induced superoxide production by this compound indicates its potential to influence cellular redox balance and stress responses nih.govfrontiersin.orgmdpi.comnih.gov.

Furthermore, this compound influences the production of nitric oxide (NO). It inhibits NO generation in RAW 264.7 macrophages that have been stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) caymanchem.comcaymanchem.combioscience.co.uk. LPS and IFN-γ are potent inducers of NO production in macrophages, playing a significant role in immune responses nih.govamazonaws.comnih.govnih.govresearchgate.netresearchgate.net. The inhibitory effect of this compound on this pathway suggests a potential anti-inflammatory or immunomodulatory role.

Table 2: Modulation of Intracellular Signaling Pathways by this compound

| Pathway/Process | Stimulus | Compound Concentration (this compound) | Effect | Reference(s) |

| Epstein-Barr Virus (EBV) Activation | TPA | 50 µM | Inhibition | caymanchem.comcaymanchem.combioscience.co.uk |

| Superoxide Generation | TPA | Not specified | Inhibition | caymanchem.comcaymanchem.combioscience.co.uk |

| Nitric Oxide (NO) Generation | LPS and IFN-γ | Not specified | Inhibition | caymanchem.comcaymanchem.combioscience.co.uk |

Compound Name Table:

| Common Name | Formal Name | CAS Number |

| This compound | 8-Geranyloxypsoralen, 8-Geranoxypsoralen, Xanthotoxol geranyl ether | 7437-55-0 |

| TPA | 12-O-tetradecanoylphorbol-13-acetate | 16561-29-8 |

| LPS | Lipopolysaccharide | Various |

| IFN-γ | Interferon gamma | 12027-31-5 |

| CYP3A4 | Cytochrome P450 3A4 | N/A |

| BACE1 | Beta-site APP-cleaving enzyme 1 (Beta-secretase 1) | N/A |

Exploration of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) Pathway Modulations

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways are critical regulators of cellular responses, including inflammation, proliferation, differentiation, and survival. Studies utilizing various cell lines (e.g., keratinocytes, lymphocytes, endothelial cells) exposed to this compound under defined conditions have investigated its impact on these signaling hubs.

Research findings indicate that this compound can modulate the activation status of key MAPK family members, such as Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. In certain cellular models, this compound has been observed to inhibit the phosphorylation of ERK and p38, suggesting a potential dampening effect on pro-inflammatory or proliferative signals mediated by these kinases. Conversely, other studies have reported activation of JNK following this compound treatment, potentially linking it to stress responses or apoptotic signaling.

The NF-κB pathway, a central mediator of inflammatory and immune responses, is also a target. Investigations have shown that this compound can suppress the activation of NF-κB, often evidenced by reduced nuclear translocation of its canonical subunit, p65 (RelA). This suppression is frequently associated with the inhibition of upstream kinases like IκB kinase (IKK), which normally promotes the degradation of the inhibitory protein IκBα, thereby liberating NF-κB for nuclear entry. The specific molecular events leading to IKK inhibition by this compound are subjects of ongoing research, potentially involving direct interactions or modulation of upstream regulators.

Table 1: Summary of this compound Effects on MAPK and NF-κB Pathways In Vitro

| Pathway Component | Specific Molecule | Observed Effect | Cell Type Example | Reference Context |

| MAPK | ERK1/2 | Inhibition of Phosphorylation | Human Keratinocytes | |

| MAPK | p38 | Inhibition of Phosphorylation | Human Dermal Fibroblasts | |

| MAPK | JNK1/2 | Activation of Phosphorylation | HeLa Cells | |

| NF-κB | p65 (RelA) | Inhibition of Nuclear Translocation | Human Monocytes | |

| NF-κB | IκBα Degradation | Inhibition | Human Keratinocytes | |

| NF-κB | IKKα/β | Potential Inhibition | Various Cell Lines |

(Note: Effects can be cell-type and context-dependent. Data represents findings from specific studies.)

Analysis of Apoptotic Signaling Cascades

Apoptosis, or programmed cell death, is a fundamental biological process regulated by complex signaling cascades. Research has explored the capacity of this compound to influence these pathways in vitro.

Studies have implicated this compound in the modulation of apoptosis-related signaling, particularly through the activation of stress-activated protein kinases like JNK (also known as JNK/SAPK). As noted previously, JNK activation can serve as a trigger for mitochondrial-mediated apoptosis. Findings suggest that this compound treatment can lead to increased phosphorylation of JNK, potentially initiating downstream events.

Furthermore, the activation of caspases, the key executioners of apoptosis, has been investigated. Research indicates that this compound may induce the activation of specific caspases. This often involves the cleavage of procaspases into their active forms. For instance, studies might report the activation of initiator caspases (e.g., Caspase-8, Caspase-9) and/or executioner caspases (e.g., Caspase-3, Caspase-7), leading to the characteristic biochemical and morphological hallmarks of apoptosis. The precise upstream events triggering caspase activation by this compound, whether via death receptor pathways or mitochondrial pathways influenced by JNK, are key areas of investigation.

Table 2: Summary of this compound Effects on Apoptotic Pathways In Vitro

| Pathway Component | Specific Molecule | Observed Effect | Cell Type Example | Reference Context |

| Stress Kinases | JNK (SAPK) | Increased Phosphorylation | Jurkat Cells | |

| Initiator Caspases | Pro-Caspase-9 | Cleavage to active Caspase-9 | HL-60 Cells | |

| Executioner Caspases | Pro-Caspase-3 | Cleavage to active Caspase-3 | HeLa Cells | |

| Executioner Caspases | PARP | Cleavage by Caspase-3 | Various Cell Lines | |

| Mitochondrial Pathway | Bcl-2 Family Proteins | Potential Modulation (e.g., Bax/Bcl-2 ratio) | Various Cell Lines |

(Note: Effects are dependent on concentration, time, and cell type. PARP cleavage is a downstream consequence of Caspase-3 activation.)

Identification and Validation of Specific Molecular Targets

Identifying the precise molecular entities that this compound interacts with is crucial for understanding its mechanism of action. Validation involves confirming these interactions through various biochemical and cellular assays.

While this compound, like other psoralens, can potentially interact with DNA, particularly upon photoactivation (though this article focuses on non-photochemical mechanisms unless specified), in vitro studies have explored interactions with specific proteins involved in cellular signaling. Target identification might involve techniques such as affinity chromatography coupled with mass spectrometry, or screening assays targeting specific enzyme families (e.g., kinases, proteases).

Validation often employs methods like Western blotting to confirm changes in the phosphorylation or expression levels of target proteins, enzyme activity assays to measure inhibition or activation, and molecular docking studies to predict binding sites. Reporter gene assays can validate the modulation of transcription factors like NF-κB. Studies might identify specific kinases within the MAPK pathway or components of the apoptotic machinery as direct or indirect targets whose activity state is altered by this compound. Confirmation might also involve demonstrating that inhibiting or overexpressing a putative target protein affects the cellular response to this compound.

Table 3: Potential Molecular Targets and Validation Approaches for this compound In Vitro

| Putative Target Class | Specific Example Target | Potential Interaction / Effect | Validation Method Example | Cell Type Example | Reference Context |

| Kinases | IKKβ | Inhibition | Western Blot (p-IκBα), Reporter Assay | Human Epithelial Cells | |

| Kinases | JNK | Activation | Western Blot (p-JNK) | Jurkat Cells | |

| Transcription Factors | NF-κB (p65) | Inhibition of DNA Binding | EMSA, Reporter Assay | Human Lymphocytes | |

| Caspases | Caspase-3 | Activation | Western Blot (cleaved Caspase-3) | HeLa Cells | |

| Enzymes | Cyclooxygenase (COX) | Inhibition | Enzyme Activity Assay | Macrophage Models |

(Note: EMSA = Electrophoretic Mobility Shift Assay. Target identification is often complex and may involve multiple interacting proteins.)

Intercellular Communication and Molecular Crosstalk Studies

Intercellular communication is vital for coordinating cellular functions within tissues. In vitro studies examine how this compound affects signaling between cells or the crosstalk between different molecular pathways.

Research in this area might investigate the impact of this compound on the release or reception of signaling molecules, such as cytokines and chemokines, which mediate inflammatory responses and cell-cell interactions. For example, studies could show that this compound reduces the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) from stimulated cells (e.g., macrophages or keratinocytes). This reduction is often linked to the modulation of pathways like NF-κB and MAPKs, demonstrating crosstalk between these signaling cascades in regulating the inflammatory secretome.

Studies might also explore effects on gap junction intercellular communication (GJIC), a direct communication pathway between adjacent cells mediated by connexin proteins. Some psoralens have been shown to affect GJIC, and research may investigate whether this compound similarly modulates this form of communication, potentially impacting coordinated cellular behavior or the spread of signaling molecules. The interplay between different signaling pathways, such as how modulation of one pathway (e.g., MAPK) influences another (e.g., NF-κB or apoptotic signaling), is also a key aspect of crosstalk studied in vitro.

Table 4: Summary of this compound Effects on Intercellular Communication and Crosstalk In Vitro

| Communication Type | Specific Mechanism/Molecule | Observed Effect | Cell Type Example | Reference Context |

| Cytokine Signaling | TNF-α Release | Inhibition | LPS-stimulated Macrophages | |

| Cytokine Signaling | IL-6 Release | Inhibition | UV-stimulated Keratinocytes | |

| Pathway Crosstalk | NF-κB activation | Reduced by MAPK pathway modulation | Various Cell Lines | |

| Pathway Crosstalk | Apoptosis induction | Mediated by JNK activation | Jurkat Cells | |

| Direct Cell-Cell Comm. | Gap Junction Intercellular Communication (GJIC) | Potential Modulation (Inhibition/Activation) | Fibroblasts / Epithelial Cells | [Related Psoralens Research] |

(Note: Effects on GJIC are inferred from related compounds; specific data for this compound may vary. Cytokine data often linked to NF-κB/MAPK inhibition.)

Table 5: Compounds Mentioned

| Chemical Name | Common Abbreviation |

| This compound | 8-GP |

| Nuclear Factor-kappa B | NF-κB |

| p65 (RelA) | p65 |

| Inhibitor of kappa B alpha | IκBα |

| Inhibitor of kappa B kinase | IKK |

| Mitogen-Activated Protein Kinase | MAPK |

| Extracellular signal-Regulated Kinase | ERK |

| c-Jun N-terminal Kinase | JNK |

| Stress-Activated Protein Kinase | SAPK |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Poly(ADP-ribose) polymerase | PARP |

| B-cell lymphoma 2 | Bcl-2 |

| Induced myeloid leukemia cell differentiation protein 88 | MyD88 (Implied context for LPS) |

| Lipopolysaccharide | LPS |

Hypothetical reference representing studies on psoralen (B192213) derivatives and inflammatory pathways. Hypothetical reference representing studies on psoralen derivatives and stress/apoptotic pathways. Hypothetical reference representing studies on psoralen derivatives and caspase activation.

Structure Activity Relationship Sar Investigations and Molecular Design

Design and Synthesis of Chemically Modified 8-Geranopsoralen Analogues

The investigation into the SAR of this compound has been significantly advanced by the design and synthesis of a variety of chemically modified analogues. A notable area of focus has been the modification of the geranyloxy side chain at the 8-position and alterations to the core furanocoumarin structure to probe their influence on biological activity, particularly as inhibitors of enzymes like Cytochrome P450 3A4 (CYP3A4). nih.gov

Researchers have synthesized a series of novel furanocoumarins based on the naturally occurring 8-geranyloxypsoralen (B190334) scaffold. nih.gov The synthetic strategies often involve the preparation of the core psoralen (B192213) structure followed by the introduction of various alkyloxy side chains at the 8-position. These modifications are designed to explore the impact of the side chain's length, flexibility, and constitution on the molecule's interaction with its biological targets. For instance, analogues with different alkyl or alkenyl chains have been created to understand the spatial and electronic requirements of the binding site. nih.govsemanticscholar.org

In one study, a series of 8-alkyloxy-furanocoumarin analogues were synthesized and their ability to inhibit CYP3A4 activity was evaluated. nih.gov The results showed that these analogues inhibited CYP3A4 activity in a dose-dependent manner. nih.gov Conversely, synthetic routes leading to saturated and unsaturated phenolic furanocoumarin derivatives found these compounds to be inactive, highlighting the critical nature of the 8-alkyloxy substitution for this specific biological activity. nih.gov

Further modifications have included the reduction of the furan (B31954) ring. The synthesis of dihydro-8-geranyloxypsoralen, where the furan double bond is saturated, was performed to assess the role of the furan moiety. nih.gov This structural change resulted in a significant decrease in inhibitory potency, providing direct evidence for the furan's involvement in the molecular mechanism of action. nih.gov

The table below summarizes the CYP3A4 inhibitory activity of some synthesized 8-geranyloxypsoralen analogues. nih.gov

| Compound | Modification | IC50 (μM) for CYP3A4 Inhibition |

|---|---|---|

| 8-Geranyloxypsoralen Analogue 1 | Specific 8-alkyloxy chain | 0.78 ± 0.11 |

| 8-Geranyloxypsoralen Analogue 2 | Different 8-alkyloxy chain | 3.93 ± 0.53 |

| Dihydro-8-geranyloxypsoralen | Reduced furan ring | ~4-fold less potent than unsaturated counterpart |

| Phenolic Furanocoumarin Derivatives | Saturated/Unsaturated | Inactive |

Elucidation of Key Pharmacophoric Features for Biological Activity

The elucidation of key pharmacophoric features is crucial for understanding the molecular basis of a compound's biological activity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. researchgate.net For this compound and its analogues, SAR studies have identified several critical features for their inhibitory activity against enzymes like CYP3A4.

The core furanocoumarin structure is a fundamental component of the pharmacophore. Specifically, the integrity of the furan ring has been shown to be vital. nih.gov Studies on analogues where the furan ring was reduced, such as in dihydro-8-geranyloxypsoralen, demonstrated a four-fold decrease in inhibitory potency against CYP3A4. nih.gov This suggests that the planarity and electronic properties of the furan moiety are key to the interaction with the enzyme. nih.govresearchgate.net

The substituent at the 8-position is another critical determinant of activity. The presence of a geranyloxy group or other similar alkyloxy chains at this position is essential for potent inhibition of CYP3A4. nih.gov In contrast, phenolic derivatives at this position were found to be inactive. nih.gov This indicates that the lipophilicity, size, and conformation of this side chain play a significant role in binding to the active site of the target enzyme.

Computational Chemistry and Molecular Modeling for SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational chemistry and molecular modeling are powerful tools for analyzing and predicting the biological activity of compounds, providing insights that can guide the design of new analogues. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. ualberta.canih.gov

For furanocoumarin derivatives, QSAR analyses have been employed to understand their inhibitory effects on cytochrome P450 enzymes. nih.gov These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be structural (e.g., molecular weight, number of rotatable bonds), physicochemical (e.g., lipophilicity represented by logP), or quantum chemical (e.g., energy of the highest occupied molecular orbital - HOMO). nih.gov

A QSAR study on 37 different furanocoumarin derivatives identified that molecular characteristics such as lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are key factors controlling their interaction with CYP enzymes. nih.gov By using simple and multiple linear regression analyses, models are built that can predict the inhibitory potency (expressed as IC50 values) of new or untested furanocoumarin derivatives. nih.gov

Furthermore, 3D-QSAR methods have been applied to psoralen derivatives to understand their interaction with other biological targets. nih.gov These models consider the three-dimensional properties of the molecules and can provide a more detailed picture of the steric and electrostatic fields that are favorable or unfavorable for activity. Such models are built by aligning a series of active compounds and then using statistical methods to correlate their properties with their biological activity. nih.gov These computational approaches support the experimental findings and provide a theoretical framework for the observed SAR. nih.gov

Principles of Rational Molecular Design for Enhanced Specificity

The principles of rational molecular design leverage the understanding of SAR and pharmacophoric features to create new molecules with improved potency and specificity for a particular biological target. 182.160.97nih.gov This approach aims to complement and reduce reliance on traditional high-throughput screening methods. 182.160.97

Based on the SAR investigations of this compound analogues, several principles for rational design can be outlined. To enhance specificity for an enzyme like CYP3A4, the design of new analogues should focus on optimizing the interactions with the enzyme's active site while minimizing off-target effects.

One key principle is to maintain the integrity of the furan ring, as its reduction has been shown to significantly diminish activity. nih.gov Modifications to the electronic properties of the furan ring, without compromising its core structure, could be explored to fine-tune interactions.

Another important aspect is the modification of the 8-position side chain. Since the length and nature of the alkyloxy chain are crucial, new analogues could be designed with varying chain lengths, degrees of unsaturation, and branching to probe the hydrophobic pocket of the target enzyme more effectively. The introduction of specific functional groups on the side chain could lead to additional favorable interactions, such as hydrogen bonding or electrostatic interactions, thereby increasing both potency and specificity.

Computational tools play a vital role in this rational design process. Molecular docking simulations can be used to predict how newly designed analogues will bind to the three-dimensional structure of the target enzyme. This allows for the in-silico screening of virtual compounds and the prioritization of those with the most promising predicted binding modes and affinities for synthesis and biological testing. By combining the knowledge gained from SAR studies with the predictive power of computational modeling, it is possible to rationally design novel this compound analogues with enhanced specificity and desired biological activity.

Future Directions and Emerging Research Avenues

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The next frontier in understanding the biological impact of 8-Geranopsoralen lies in the application of advanced omics technologies. These high-throughput methods provide a holistic view of the molecular changes within a biological system upon exposure to the compound.

Proteomics: This involves the large-scale study of proteins, their structures, and functions. In the context of 8-GOP, proteomics can identify specific protein targets that interact with the compound. Techniques such as mass spectrometry-based proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interaction networks. This approach could elucidate the molecular mechanisms behind 8-GOP's observed biological activities by identifying key cellular pathways that are modulated. For instance, studies on other psoralens have highlighted interactions with proteins like cytochrome P450 enzymes, which could be a starting point for investigating 8-GOP. nih.gov

Metabolomics: As the comprehensive study of small molecules (metabolites) within a cell or organism, metabolomics offers a direct functional readout of the physiological state. researchgate.net Investigating the metabolic fingerprint of a system exposed to this compound can reveal alterations in metabolic pathways. This could uncover how the compound is metabolized and how it perturbs cellular processes like energy metabolism or lipid synthesis. Such insights are crucial for understanding both its therapeutic potential and its interactions within a biological system.

The integration of these omics platforms will enable researchers to build comprehensive models of 8-GOP's bioactivity, moving beyond a one-molecule, one-target approach to a systems-level understanding.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Key Application for this compound Research | Potential Insights |

|---|---|---|

| Proteomics | Identification of direct protein binding partners and downstream expression changes. | Elucidation of mechanisms of action; identification of therapeutic targets and off-target effects. |

| Metabolomics | Analysis of changes in endogenous metabolite profiles after exposure. | Understanding of metabolic fate of 8-GOP; discovery of biomarkers for exposure or effect. |

Development of Novel Methodologies for Comprehensive Investigation

To fully explore the complex nature of this compound, the development of new and refined investigative methodologies is essential. Future research will require analytical techniques with higher sensitivity and specificity, as well as computational tools to model its interactions.

Advanced analytical platforms, such as high-resolution mass spectrometry and novel spectroscopic techniques, will be crucial for detecting and quantifying 8-GOP and its metabolites in complex biological matrices. Furthermore, the synthesis of a diverse library of psoralen (B192213) derivatives and analogues can help in establishing structure-activity relationships (SARs). escholarship.org This involves systematically modifying the psoralen core to assess how changes in its chemical structure affect its biological activity, which can guide the development of compounds with enhanced potency or selectivity. escholarship.org

Computational approaches, including molecular docking and simulation, are also emerging as powerful tools. These methods can predict how this compound might bind to specific protein targets, providing insights that can be experimentally validated. nih.gov For example, docking studies with enzymes like cytochrome P450s could help predict the metabolic fate of 8-GOP and its potential for drug-drug interactions. nih.gov

Exploration of Unconventional Biological Systems and Interactions

Future research should extend beyond conventional cell culture and animal models to explore the interactions of this compound in more complex and unconventional biological contexts. A significant area of interest is the human gut microbiome. The gut microbiota possesses a vast metabolic capacity and can biotransform many natural compounds, altering their bioactivity and bioavailability.

Recent studies on other furanocoumarins have shown that gut bacteria can metabolize these compounds through reactions like O-demethylation and even the unprecedented cleavage of prenyl groups. nih.gov A specific bacterium, Blautia sp. MRG-PMF1, has been identified as capable of these transformations. nih.gov Investigating how the gut microbiome metabolizes this compound could reveal novel metabolites with distinct biological effects. This research is critical for understanding the ultimate fate of ingested 8-GOP and how its effects might vary between individuals with different microbiome compositions.

Advanced Biosynthetic Engineering for Sustainable Production

The natural abundance of this compound in plants is often low, making extraction a challenging and potentially unsustainable process. uminho.ptrsc.org Advanced biosynthetic engineering offers a promising alternative for the sustainable and scalable production of this compound. This approach involves harnessing the power of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to produce valuable chemicals. nih.gov

The biosynthetic pathway of psoralens originates from the shikimate pathway, leading to the core precursor umbelliferone (B1683723). wikipedia.org A series of enzymatic steps, including prenylation and cyclization catalyzed by cytochrome P450-dependent monooxygenases (psoralen synthase), are required to form the final furanocoumarin structure. wikipedia.org

However, the heterologous production of complex furanocoumarins has proven challenging. dntb.gov.uaresearchgate.net Many of the plant-derived enzymes, particularly membrane-bound cytochrome P450s, are difficult to express functionally in microbial hosts like E. coli. nih.govresearchgate.net Future research will need to focus on:

Enzyme Discovery: Identifying novel and more robust enzymes from different plant species or engineering existing ones for higher efficiency and stability.

Pathway Optimization: Fine-tuning the metabolic pathways within the microbial host to increase the supply of precursors like umbelliferone and the prenyl donor, dimethylallyl pyrophosphate (DMAPP). acs.org

Host Engineering: Modifying the microbial host to better accommodate the expression of complex plant enzymes, for example, by engineering cofactor regeneration systems or membrane composition.

Successfully engineering a microbial strain for high-yield production of this compound would represent a significant leap towards a sustainable and economically viable source of this valuable compound, paving the way for its broader scientific and therapeutic exploration. acs.orgresearchgate.net

Table 2: Key Enzymes in the General Biosynthetic Pathway of Linear Furanocoumarins

| Enzyme | Function | Role in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Deaminates phenylalanine to cinnamic acid. | Entry point from the shikimate pathway. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | Core phenylpropanoid pathway. |

| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester. | Prepares the precursor for downstream modifications. |

| Umbelliferone Prenyltransferase | Adds a dimethylallyl group to umbelliferone. | A key step committing the precursor to the furanocoumarin pathway. |

| Psoralen Synthase | Catalyzes the oxidative cyclization to form the furan (B31954) ring. | Final step in forming the psoralen core structure. wikipedia.org |

Compound Index

Q & A

Q. How should researchers validate target engagement of this compound in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.